molecular formula C23H16ClN3 B2535939 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-53-0

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Cat. No.: B2535939
CAS No.: 400079-53-0
M. Wt: 369.85
InChI Key: FYENBMSAKZTTRC-OUKQBFOZSA-N
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Description

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile typically involves the condensation of 3-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Heck reactions, which are catalyzed by palladium complexes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

Scientific Research Applications

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methyl phenyl)-1-ethenyl] sulphone
  • 1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives

Uniqueness

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is unique due to its specific structural configuration, which allows it to exhibit a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c24-20-5-3-4-19(14-20)16-27-22-7-2-1-6-21(22)26-23(27)13-12-17-8-10-18(15-25)11-9-17/h1-14H,16H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYENBMSAKZTTRC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)/C=C/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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